3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the sixth position on the pyrazolo[3,4-b]pyridine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 6-methyl-1H-pyrazolo[3,4-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent such as sodium iodate in an organic solvent like acetic acid. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form various aryl-substituted derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) are typically employed.
Major Products:
Substitution Reactions: Products include various substituted pyrazolopyridines depending on the nucleophile used.
Coupling Reactions: Products are aryl-substituted pyrazolopyridines with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives through substitution and coupling reactions .
Biology and Medicine: This compound and its derivatives have shown potential as inhibitors of tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. These inhibitors are being explored for their anticancer properties, particularly in treating cancers such as colorectal cancer, non-small cell lung cancer, and glioblastoma .
Industry: In the pharmaceutical industry, this compound is valuable for drug discovery and development. Its derivatives are being investigated for their therapeutic potential and pharmacological activities .
Wirkmechanismus
The mechanism of action of 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine primarily involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting TRKs, the compound can disrupt these pathways, leading to reduced cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
- 3-Iodo-1H-pyrazolo[3,4-b]pyridine
- 6-Methyl-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine
Comparison: 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both an iodine atom and a methyl group, which can significantly influence its reactivity and biological activity. Compared to its analogs, the iodine atom provides a site for further functionalization through substitution or coupling reactions, while the methyl group can affect the compound’s lipophilicity and pharmacokinetic properties .
Biologische Aktivität
3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) and other related pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazolo-pyridine core with an iodine atom at the 3-position and a methyl group at the 6-position. This unique arrangement contributes to its reactivity and biological properties.
The primary mechanism of action for this compound involves the inhibition of TRKs, which are crucial in regulating cell proliferation, differentiation, and survival. By blocking these kinases, the compound can disrupt signaling pathways that lead to cancer cell growth and proliferation. This has implications for its use in cancer therapy, particularly against cancers such as colorectal cancer and glioblastoma .
Anticancer Properties
Research has shown that derivatives of this compound exhibit promising anticancer activity:
- Inhibition of Tumor Growth : Studies indicate that this compound can significantly inhibit the growth of various cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. For instance, one derivative demonstrated an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), highlighting its potency as an anticancer agent .
- Selectivity : The compound has shown good selectivity for its targets, minimizing effects on non-cancerous cells while effectively targeting malignant cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|---|
Klebsiella pneumoniae | 11 | 0.25 | 0.5 |
Staphylococcus aureus | 11 | 0.25 | 0.5 |
These results suggest that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the iodine atom enhances reactivity and allows for further functionalization through substitution reactions. The methyl group affects lipophilicity and pharmacokinetic properties, which are critical for drug design .
Case Study: Inhibition of TRKs
A study focused on the inhibition of TRKs by derivatives of pyrazolo[3,4-b]pyridine showed that specific substitutions at the C3 and C6 positions could enhance inhibitory effects. The most effective compounds were those that maintained a balance between hydrophilicity and lipophilicity while maximizing interaction with the TRK active site.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various pyrazolo[3,4-b]pyridine derivatives against clinical isolates of K. pneumoniae and S. aureus. Results indicated a consistent pattern of activity across multiple derivatives, suggesting a shared mechanism involving disruption of bacterial cell wall synthesis or function.
Eigenschaften
IUPAC Name |
3-iodo-6-methyl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVNENKDYVXQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.